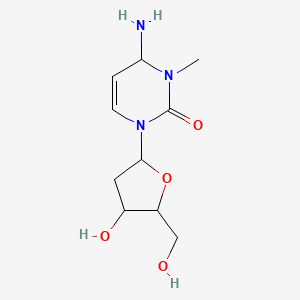
6-Fluoroisoquinoline-8-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroisoquinoline-8-sulfonyl chloride is a fluorinated isoquinoline derivative Isoquinolines are nitrogen-containing heteroaromatic compounds with a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinoline-8-sulfonyl chloride typically involves the following steps:
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroisoquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The fluorine atom on the isoquinoline ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Halogenating Agents: Phosphorus pentachloride, thionyl chloride.
Solvents: Dichloromethane, acetonitrile, and other polar aprotic solvents.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
6-Fluoroisoquinoline-8-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Fluoroisoquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl chloride group can form covalent bonds with active site residues of enzymes, leading to inhibition.
Receptor Binding: The fluorine atom enhances the binding affinity of the compound to certain receptors, modulating their activity.
Comparison with Similar Compounds
- 4-Fluoroisoquinoline-5-sulfonyl chloride
- 6-Chloroisoquinoline-8-sulfonyl chloride
- 6-Fluoroquinoline-8-sulfonyl chloride
Comparison:
- Unique Properties: The presence of both a fluorine atom and a sulfonyl chloride group in 6-Fluoroisoquinoline-8-sulfonyl chloride imparts unique reactivity and binding properties compared to its analogs.
- Reactivity: The fluorine atom increases the electrophilicity of the sulfonyl chloride group, enhancing its reactivity in nucleophilic substitution reactions.
- Applications: While similar compounds are used in various applications, this compound is particularly valuable in the synthesis of bioactive molecules and advanced materials .
Properties
Molecular Formula |
C9H5ClFNO2S |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
6-fluoroisoquinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H |
InChI Key |
NOTYBFBPXHIPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]-](/img/structure/B12103158.png)
![2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone](/img/structure/B12103163.png)
![Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12103165.png)
![Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B12103170.png)





![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)
![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)



